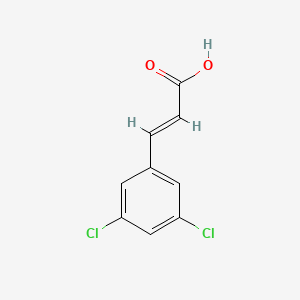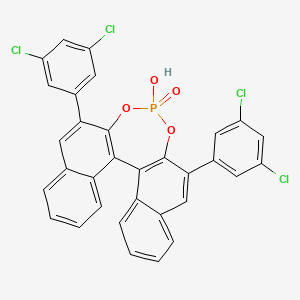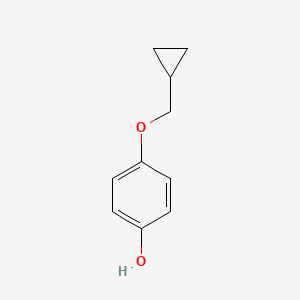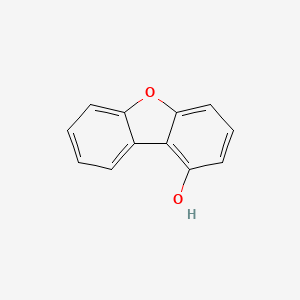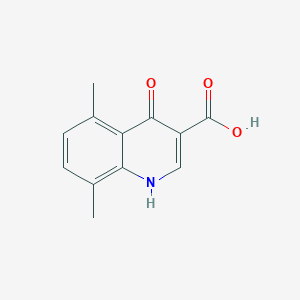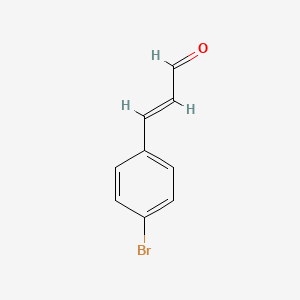
4-Bromocinnamaldehyde
説明
4-Bromocinnamaldehyde, also known as E-3-(4-Bromophenyl)-2-propenal, is a chemical compound with the empirical formula C9H7BrO . It has a molecular weight of 211.06 .
Synthesis Analysis
The synthesis of 4-Bromocinnamaldehyde involves a metal-free catalyzed intermolecular tandem Michael addition/cyclization . This reaction is promoted by a simple inorganic base and displays moderate to good yields .Molecular Structure Analysis
The molecular structure of 4-Bromocinnamaldehyde consists of a bromophenyl group attached to a propenal group . The compound has a double bond stereo .Chemical Reactions Analysis
4-Bromocinnamaldehyde has been used in the synthesis of benzo[4,5]imidazo[1,2-a]pyridines . This reaction is promoted by a simple inorganic base and displays moderate to good yields .Physical And Chemical Properties Analysis
4-Bromocinnamaldehyde is a solid compound with a melting point of 70-74°C . It has a predicted boiling point of 310.5±17.0 °C and a predicted density of 1.466±0.06 g/cm3 . It is soluble in chloroform, dichloromethane, ethyl acetate, and hexane .科学的研究の応用
Tyrosinase Inhibition
4-Bromocinnamaldehyde has been studied for its potential as a tyrosinase inhibitor. A study by Cui et al. (2015) on alpha-substituted derivatives of cinnamaldehyde, including alpha-bromocinnamaldehyde, showed that these compounds can effectively reduce both monophenolase and diphenolase activity of tyrosinase. The inhibition by alpha-bromocinnamaldehyde was reversible, and the study provided insights into the molecular mechanisms of tyrosinase inhibition by these derivatives (Cui et al., 2015).
Synthesis Methods
Novel methods for synthesizing alpha-bromocinnamaldehydes have been explored. Shastin et al. (2005) developed a catalytic olefination process for the synthesis of alpha-bromocinnamaldehydes from aromatic aldehydes, offering a pathway for moderate to good yields (Shastin et al., 2005). In 2011, Ju Xiu-lian improved the method for preparing alpha-Bromocinnamaldehyde with an overall yield of 86.2%, avoiding the use of glacial acetic acid and reducing by-products (Ju Xiu-lian, 2011).
Structural and Vibrational Analysis
The structural properties of compounds derived from 4-Bromocinnamaldehyde have been extensively studied. Arunagiri et al. (2018) synthesized a novel compound and analyzed its structure through X-ray crystallography and vibrational spectroscopy. Their study included DFT calculations and Hirshfeld analysis to understand the electronic properties and interactions of the compound (Arunagiri et al., 2018).
Photolabile Protecting Group for Aldehydes and Ketones
4-Bromocinnamaldehyde derivatives have been investigated for their role as photolabile protecting groups. Lu et al. (2003) demonstrated the use of a derivative, Bhc-diol, as a photoremovable protecting group for aldehydes and ketones under physiological conditions, indicating potential applications in photochemistry (Lu et al., 2003).
Electrochemical Behavior Studies
The impact of 4-Bromocinnamaldehyde on the electrochemical behavior of bismuth in chloride media was investigated by Berezhnaya et al. (2016). Their research showed how 4-Bromocinnamaldehyde affects cathodic and anodic processes, providing insights into its potential application in corrosion inhibition and electrochemical studies (Berezhnaya & Mishurov, 2016).
特性
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRAWLRFGKLUMW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromocinnamaldehyde | |
CAS RN |
49678-04-8 | |
| Record name | Trans-4-bromocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



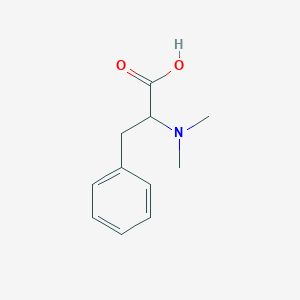
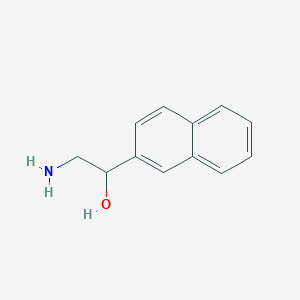
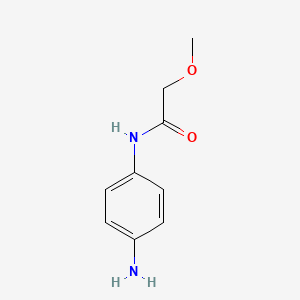
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B3021586.png)
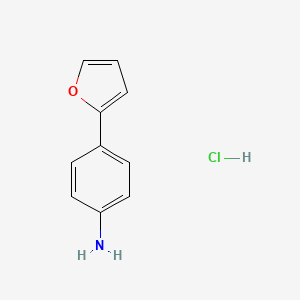
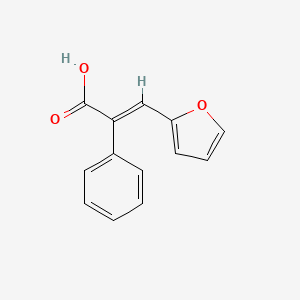
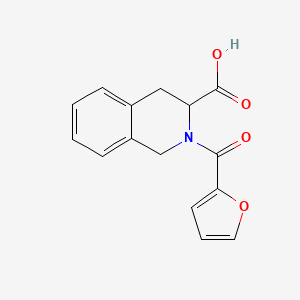
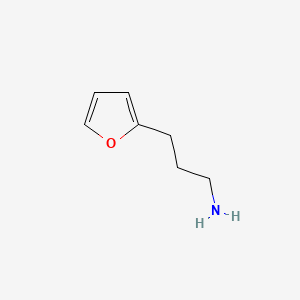
![[3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride](/img/structure/B3021594.png)
